7-Formyl-1H-indole-3-carbonitrile

Description

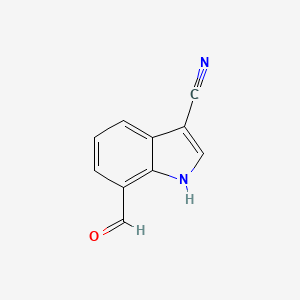

7-Formyl-1H-indole-3-carbonitrile is an indole derivative featuring a formyl (-CHO) group at the 7-position and a nitrile (-CN) group at the 3-position.

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

7-formyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-4-8-5-12-10-7(6-13)2-1-3-9(8)10/h1-3,5-6,12H |

InChI Key |

IMEFJPFKGFXKJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyl-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with suitable reagents to introduce the formyl and carbonitrile groups. For instance, the reaction of 1H-indole-3-carbaldehyde with a cyanide source under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Formyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The compound can undergo substitution reactions at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-methanol derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

7-Formyl-1H-indole-3-carbonitrile is being investigated for its potential pharmacological properties. Indole derivatives are often associated with various biological activities, including:

- Anticancer Activity : Studies have shown that compounds containing indole structures can exhibit anticancer properties. The ability of this compound to interact with biological targets could make it a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : The compound may also possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents. Research into its efficacy against specific pathogens is ongoing.

- Xanthine Oxidase Inhibition : Recent studies have indicated that derivatives of indole, including this compound, may act as xanthine oxidase inhibitors. This activity is significant in the treatment of conditions such as hyperuricemia and gout, where the regulation of uric acid levels is crucial .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, making it accessible for further research and development. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance:

- Chemical Modifications : The introduction of different substituents on the indole ring can lead to compounds with varied reactivities and biological profiles. This versatility makes this compound a valuable scaffold in medicinal chemistry.

Biological Interactions

Understanding the interactions of this compound with biological targets is essential for elucidating its pharmacological potential. Key areas of research include:

- Target Identification : Investigating the specific proteins or enzymes that interact with this compound can provide insights into its mechanism of action and therapeutic applications.

- In vitro and In vivo Studies : Conducting both in vitro assays and in vivo models will help determine the efficacy and safety profile of this compound in potential therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 7-Formyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Halogenated Derivatives :

- 7-Chloro-1H-indole-3-carbonitrile (6a) : Melting point (m.p.) = 179–180°C; IR C≡N peak at 2220 cm⁻¹; HPLC purity >98% .

- 7-Bromo-1H-indole-3-carbonitrile (6b) : m.p. = 148–151°C; IR C≡N peak at 2219 cm⁻¹; λmax = 275 nm .

- 7-Iodo-2-isopropyl-1H-indole-3-carbonitrile (6q) : m.p. = 175–176°C; IR C≡N peak at 2219 cm⁻¹; λmax = 276 nm .

Aryl-Substituted Derivatives :

7-Formyl-1H-indole-3-carbonitrile :

- Its discontinued commercial status suggests challenges in synthesis or stability .

Spectral and Analytical Data

Key Differentiators and Challenges

- Synthetic Complexity : Introducing a formyl group regioselectively at the 7-position requires precise conditions, contrasting with more straightforward halogenation or arylation methods .

Biological Activity

7-Formyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂O, with a molecular weight of approximately 158.16 g/mol. The compound features an indole ring system with a formyl group (-CHO) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in treating infections caused by these pathogens.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of caspase-dependent apoptosis |

| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.0 | Activation of p53 signaling pathway |

The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins, leading to increased cell death in these cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It has been shown to interact with receptors involved in inflammatory responses, potentially modulating immune responses.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Effects

In another study by Johnson et al. (2024), the anticancer activity of this compound was assessed in vivo using a xenograft model of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups, with minimal side effects observed. This study highlights the compound's potential for further development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.